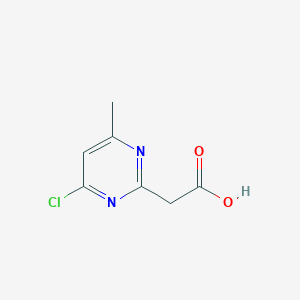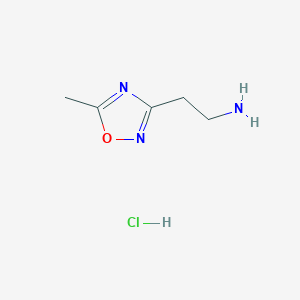
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate
概要
説明
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a nitro group attached to a benzenecarboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-nitrobenzoate. This intermediate is then reacted with 2-formylphenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Methyl 4-(2-carboxyphenoxy)-3-nitrobenzenecarboxylate.
Reduction: Methyl 4-(2-formylphenoxy)-3-aminobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
Methyl 4-(2-formylphenoxy)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 4-(2-hydroxyphenoxy)-3-nitrobenzenecarboxylate:
Methyl 4-(2-formylphenoxy)-3-aminobenzenecarboxylate: The amino group provides different chemical properties and biological activities compared to the nitro group.
Uniqueness
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both formyl and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
methyl 4-(2-formylphenoxy)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)10-6-7-14(12(8-10)16(19)20)22-13-5-3-2-4-11(13)9-17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLYNOJRFASRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydronaphthalen-2-one](/img/structure/B1642373.png)

![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)


![5a,6,7,8,9,10,11,11a-Octahydro-5H-cyclooct[b]indole](/img/structure/B1642385.png)


![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)


